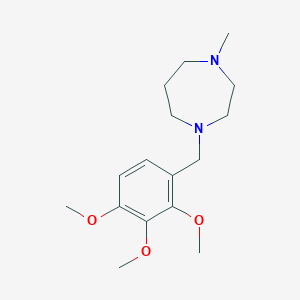![molecular formula C16H15F2NO B5740837 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide, also known as FPEA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of phenylacetamides and has been shown to exhibit a range of biological activities. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and cognitive function. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the inflammatory response. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and has been shown to reduce the symptoms of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is that it is a relatively simple compound to synthesize, and can be obtained in high yields. This compound has also been shown to exhibit a range of biological activities, which makes it a useful tool for studying various diseases and disorders. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. This compound also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in combination with other drugs or therapies, to determine if it has synergistic effects. The mechanism of action of this compound also needs to be further elucidated, to better understand how it produces its biological effects. Finally, more research is needed to determine the safety and efficacy of this compound in humans, before it can be considered for clinical use.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves the reaction of 4-fluoroacetophenone with 4-fluoroethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield this compound in high yields. The synthesis of this compound has been well-documented in the literature, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been studied for its potential as a therapeutic agent in various diseases and disorders. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. This compound has been tested in animal models of neuropathic pain, Alzheimer's disease, and Parkinson's disease, and has shown promising results in reducing the symptoms of these conditions. This compound has also been studied for its potential as an anticancer agent, and has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c17-14-5-1-12(2-6-14)9-10-19-16(20)11-13-3-7-15(18)8-4-13/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAUMCJMIVVOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)




![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)

![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)
![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)

![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)
![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)